5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
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Description
The compound “5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid” is a derivative of oxadiazole . Oxadiazole derivatives are known to exhibit a wide range of biological applications .
Synthesis Analysis
The synthesis of similar compounds often starts from 4-chlorobenzoic acid . The process involves several steps including esterification, hydrazination, salt formation, and cyclization . The intermediate product is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques help in visualizing and quantifying intermolecular interactions within the crystal structures .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions and reactants used. For example, the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its solubility, melting point, and molecular weight can be determined .Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSFRYIYMMSSKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441436 |
Source
|
Record name | 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187999-16-2 |
Source
|
Record name | 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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